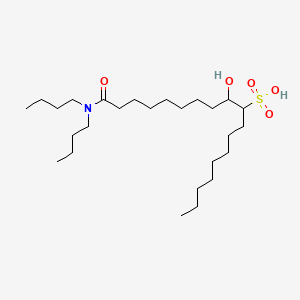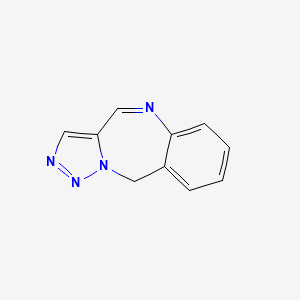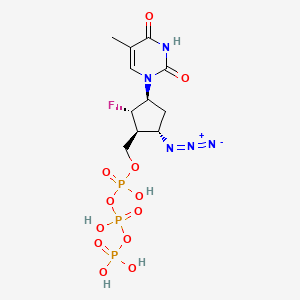
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid is a complex organic compound with a unique structure that includes a dibutylamino group, a hydroxy group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octadecane derivatives with dibutylamine under controlled conditions to introduce the dibutylamino group. This is followed by hydroxylation and sulfonation reactions to introduce the hydroxy and sulfonic acid groups, respectively. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid involves its interaction with molecular targets through its functional groups. The dibutylamino group can interact with proteins and enzymes, while the hydroxy and sulfonic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 18-(Diethylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid
- 18-(Dipropylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid
Uniqueness
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid is unique due to the presence of the dibutylamino group, which imparts specific chemical and biological properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity and interaction profiles, making it valuable for specific applications.
Propriétés
Numéro CAS |
97645-26-6 |
|---|---|
Formule moléculaire |
C26H53NO5S |
Poids moléculaire |
491.8 g/mol |
Nom IUPAC |
18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid |
InChI |
InChI=1S/C26H53NO5S/c1-4-7-10-11-14-17-20-25(33(30,31)32)24(28)19-16-13-12-15-18-21-26(29)27(22-8-5-2)23-9-6-3/h24-25,28H,4-23H2,1-3H3,(H,30,31,32) |
Clé InChI |
SVNCGUOHHSGPSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)N(CCCC)CCCC)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)







![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)

![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)



